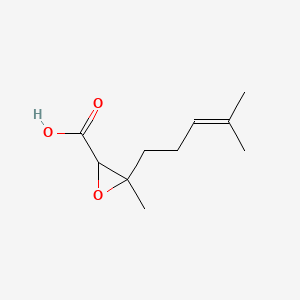

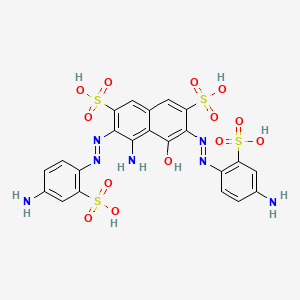

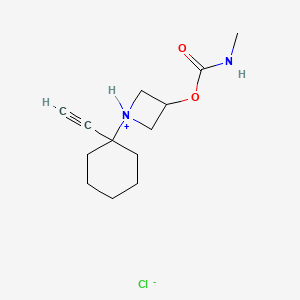

![molecular formula CH2O B13770156 Formaldehyde, [3H] CAS No. 88891-38-7](/img/structure/B13770156.png)

Formaldehyde, [3H]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Formaldehyde, [3H], also known as tritiated formaldehyde, is a radioactive form of formaldehyde where the hydrogen atoms are replaced with tritium, a radioactive isotope of hydrogen. Formaldehyde itself is the simplest aldehyde with the chemical formula CH₂O. It is a colorless gas with a pungent odor and is highly reactive. Formaldehyde is naturally present in the environment and is also synthesized for various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formaldehyde can be synthesized through the oxidation of methanol. This process involves the catalytic oxidation of methanol using a metal catalyst such as silver or copper at high temperatures (around 300°C). The reaction is as follows:

2CH3OH+O2→2CH2O+2H2O

In the case of tritiated formaldehyde, tritiated methanol (CH₃T) is used as the starting material .

Industrial Production Methods

Industrial production of formaldehyde typically involves the vapor-phase oxidation of methanol using a metal oxide catalyst. The process is carried out in large reactors where methanol and air are passed over the catalyst at high temperatures. The resulting formaldehyde is then absorbed in water to form formalin, a 37% aqueous solution of formaldehyde .

Analyse Chemischer Reaktionen

Types of Reactions

Formaldehyde undergoes various chemical reactions, including:

Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to methanol using reducing agents like lithium aluminum hydride.

Addition: Formaldehyde readily undergoes addition reactions with nucleophiles such as ammonia and amines to form imines and aminals.

Polymerization: It can polymerize to form paraformaldehyde and trioxane

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Addition: Ammonia (NH₃) or primary amines (RNH₂) under mild conditions.

Major Products Formed

Formic Acid: From oxidation.

Methanol: From reduction.

Imines and Aminals: From addition reactions with ammonia and amines.

Paraformaldehyde and Trioxane: From polymerization.

Wissenschaftliche Forschungsanwendungen

Formaldehyde, [3H], has numerous applications in scientific research:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in autoradiography to study the distribution of biological molecules within cells and tissues.

Medicine: Utilized in radiolabeling of pharmaceuticals to track their distribution and metabolism in the body.

Industry: Applied in the production of resins, plastics, and textiles

Wirkmechanismus

Formaldehyde exerts its effects through its high reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property is exploited in tissue fixation and embalming. In biological systems, formaldehyde can cause DNA-protein cross-links, which can interfere with DNA replication and transcription, leading to cytotoxicity and genotoxicity .

Vergleich Mit ähnlichen Verbindungen

Formaldehyde is compared with other aldehydes such as acetaldehyde (CH₃CHO) and glutaraldehyde (C₅H₈O₂):

Acetaldehyde: Less reactive than formaldehyde, used in the production of acetic acid and as a flavoring agent.

Glutaraldehyde: More reactive and used as a disinfectant and fixative in biological applications.

Uniqueness: Formaldehyde’s high reactivity and ability to form stable cross-links make it unique among aldehydes.

Similar Compounds

- Acetaldehyde (CH₃CHO)

- Glutaraldehyde (C₅H₈O₂)

- Methanal (CH₂O)

Formaldehyde, [3H], stands out due to its radioactive properties, making it invaluable in research applications where tracing and tracking of molecules are required .

Eigenschaften

CAS-Nummer |

88891-38-7 |

|---|---|

Molekularformel |

CH2O |

Molekulargewicht |

32.034 g/mol |

IUPAC-Name |

tritioformaldehyde |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1T |

InChI-Schlüssel |

WSFSSNUMVMOOMR-CNRUNOGKSA-N |

Isomerische SMILES |

[3H]C=O |

Kanonische SMILES |

C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

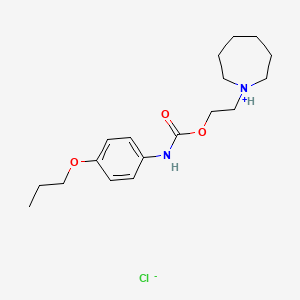

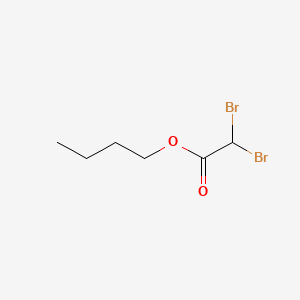

![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)